
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenylmethoxy group and a phenoxy group attached to a propanamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate typically involves multiple steps. The initial step often includes the formation of the phenylmethoxy and phenoxy groups, which are then attached to the propanamine backbone through nucleophilic substitution reactions. Common reagents used in these reactions include phenol derivatives and alkyl halides, with reaction conditions such as elevated temperatures and the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the phenylmethoxy and phenoxy groups, converting them into corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Shares the phenoxy group but differs in its overall structure and applications.
Phenoxymethylpenicillin: Contains a phenoxy group and is used as an antibiotic, highlighting the diverse applications of phenoxy-containing compounds.
Uniqueness
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate is unique due to its combination of phenylmethoxy and phenoxy groups attached to a propanamine backbone. This unique structure imparts specific chemical properties that make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
79306-66-4 |
|---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C19H25NO2.C4H4O4/c1-16(13-20(2)3)14-21-18-11-7-8-12-19(18)22-15-17-9-5-4-6-10-17;5-3(6)1-2-4(7)8/h4-12,16H,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IZHQLJPOZFUHQL-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CN(C)C)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN(C)C)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
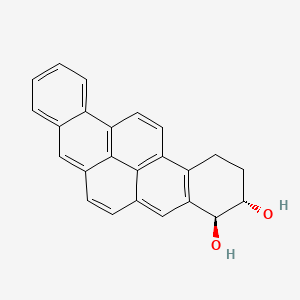
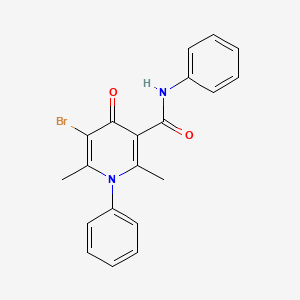
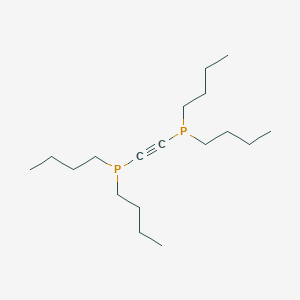
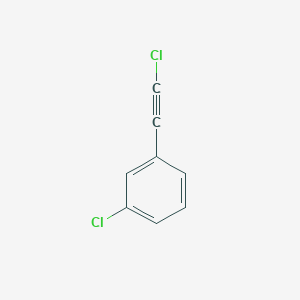
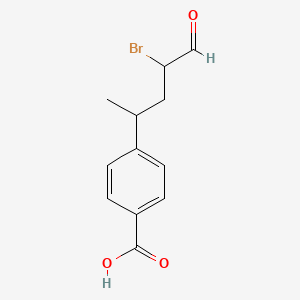
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
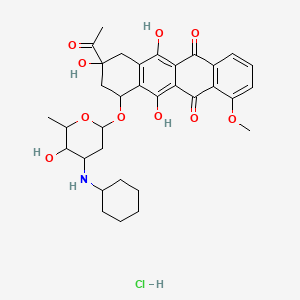
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)



![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
